BMS-846372

CGRP receptor Binding affinity Gepant pharmacology

Researchers developing CGRP receptor binding assays need a well-characterized antagonist reference standard for reproducible results. BMS-846372 provides robust binding affinity (Kᵢ 0.070 nM) and functional activity (IC₅₀ 0.22 nM) data for assay calibration. • Published enantioselective synthesis route with characterized metabolites • Documented oral bioavailability: rat 29%, dog 34%, cyno 38% • In stock with custom synthesis available

Molecular Formula C28H27F2N5O3
Molecular Weight 519.553
CAS No. 1190363-03-1
Cat. No. B592685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMS-846372
CAS1190363-03-1
Synonyms4-(2,3-Dihydro-2-oxo-1H-imidazo[4,5-b]pyridin-1-yl)-1-piperidinecarboxylic Acid (6R,9R)-6-(2,3-Difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl Ester
Molecular FormulaC28H27F2N5O3
Molecular Weight519.553
Structural Identifiers
SMILESC1CC(C2=C(CC1C3=C(C(=CC=C3)F)F)C=CC=N2)OC(=O)N4CCC(CC4)N5C6=C(NC5=O)N=CC=C6
InChIInChI=1S/C28H27F2N5O3/c29-21-6-1-5-20(24(21)30)17-8-9-23(25-18(16-17)4-2-12-31-25)38-28(37)34-14-10-19(11-15-34)35-22-7-3-13-32-26(22)33-27(35)36/h1-7,12-13,17,19,23H,8-11,14-16H2,(H,32,33,36)/t17-,23-/m1/s1
InChIKeyVUNYPRIWWJSQTR-UZUQRXQVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BMS-846372: CGRP Antagonist Reference Standard


BMS-846372 (CAS 1190363-03-1, molecular weight 519.54, C₂₈H₂₇F₂N₅O₃) is a potent, orally active, small-molecule antagonist of the human calcitonin gene-related peptide (CGRP) receptor, belonging to the 'gepant' class of compounds developed for migraine research [1]. Discovered and preclinically characterized by Bristol-Myers Squibb, it exhibits a human CGRP receptor binding affinity (Kᵢ) of 0.070 ± 0.021 nM (n = 13) and functional antagonism (IC₅₀) of 0.22 ± 0.05 nM (n = 2) in SK-N-MC cells [1]. The compound possesses high passive permeability (PAMPA: 880–1500 nm/s) and demonstrates oral bioavailability across multiple species (rat F = 29%, dog F = 34%, cynomolgus monkey F = 38%) [1]. While BMS-846372 was not advanced to clinical development, it remains a widely utilized reference standard and research tool for investigating CGRP receptor pharmacology and for validating analytical methods in drug discovery [2].

CGRP receptor pharmacology reference standard for binding and functional assays
Analytical reference with published enantioselective synthesis and characterized metabolites
Orally bioavailable tool compound for preclinical CGRP in vivo models

Why BMS-846372 Differs from Other Gepants


While multiple small-molecule CGRP receptor antagonists (e.g., ubrogepant, rimegepant, atogepant) share the same nominal target and have reached the market, generic substitution for BMS-846372 in research or analytical settings is not feasible without risk of invalidation [1]. These compounds differ markedly in their quantitative binding affinities (Kᵢ values ranging from ~0.07 nM to ~0.02 nM across the class), species-specific selectivity profiles, and pharmacokinetic behaviors [2]. Importantly, BMS-846372 has a well-documented, scalable, enantioselective synthesis route published in the literature, along with fully characterized reference standards of its major metabolites, making it uniquely traceable for analytical method development and validation [3]. Using a different CGRP antagonist without revalidation would introduce uncontrolled variables in functional assays, in vivo models, and analytical quality control protocols. The evidence below establishes the specific quantitative and qualitative differences that justify the scientific selection of BMS-846372 over other CGRP antagonists for particular research applications.

Binding affinity and functional potency profiles may shift across gepant class (ubrogepant, rimegepant, atogepant). Direct interchange can alter assay sensitivity.

Off-target selectivity and AMY1 receptor engagement differ; atogepant shows measurable AMY1 binding, while BMS-846372 panel data suggest a distinct selectivity context.

Metabolite reference standards and enantioselective synthesis documentation are unique to BMS-846372; analytical method transfer may require revalidation with alternatives.

Key Evidence Differentiating BMS-846372


CGRP Receptor Binding Affinity Comparison

BMS-846372 exhibits a human CGRP receptor binding affinity (Kᵢ) of 0.070 ± 0.021 nM, which is within the same order of magnitude but quantitatively distinct from other clinically advanced gepants. Specifically, it shows 2.6-fold lower affinity than rimegepant (Kᵢ = 0.027 nM) , 2.7-fold lower than atogepant (Kᵢ = 0.026 nM) , and nearly equivalent affinity to ubrogepant (Kᵢ = 0.067 nM) . It is approximately 4.9-fold less potent than the earliest prototype gepant, olcegepant (Kᵢ = 14.4 pM = 0.0144 nM) [1]. This affinity positions BMS-846372 as a well-characterized reference compound for establishing baseline CGRP receptor antagonism in vitro.

Binding Affinity
Cross-study comparable
BMS-846372 Kᵢ 0.070 nM vs ubrogepant 0.067 nM, rimegepant 0.027 nM, atogepant 0.026 nM (SK-N-MC membranes)
Supports intermediate-affinity reference selection for assay benchmarking
2.6–2.7× lower than rimegepant/atogepant; nearly identical to ubrogepant
CGRP receptor Binding affinity Gepant pharmacology

Functional Antagonism in SK-N-MC Cells

In a functional assay measuring inhibition of CGRP-stimulated cAMP production in SK-N-MC human neuroblastoma cells, BMS-846372 exhibited an IC₅₀ of 0.22 ± 0.05 nM (n = 2) [1]. This value is 1.6-fold higher (less potent) than the reported IC₅₀ for rimegepant in the same assay (IC₅₀ = 0.14 nM) . However, BMS-846372 completely inhibited CGRP-mediated elevation of cAMP, demonstrating full antagonist efficacy. The lower functional potency relative to its binding affinity (Kᵢ = 0.070 nM) suggests a modest rightward shift, which is a characteristic feature of this compound's pharmacology and may be relevant for assays requiring a specific level of functional blockade.

Functional Antagonism
Cross-study comparable
IC₅₀ 0.22 nM (cAMP inhibition, SK-N-MC) vs rimegepant IC₅₀ 0.14 nM
Provides a calibrated functional blockade level for dose-response studies
1.6-fold higher IC₅₀ than rimegepant; full antagonist efficacy
CGRP receptor Functional antagonism cAMP inhibition SK-N-MC cells

Preclinical Oral Bioavailability Across Species

BMS-846372 demonstrates significant oral bioavailability across three preclinical species: rat (F = 29%), dog (F = 34%), and cynomolgus monkey (F = 38%) following a 10 mg/kg oral dose [1]. In contrast, the first-generation gepant, olcegepant (BIBN4096BS), which possessed sub-picomolar binding affinity, exhibited negligible oral bioavailability due to poor intestinal permeability, ultimately limiting its clinical development to intravenous administration [2]. The high passive permeability of BMS-846372 (PAMPA: 880–1500 nm/s) directly contributes to its oral bioavailability profile, making it a useful tool for in vivo studies where oral dosing is required.

Oral Bioavailability
Cross-study comparable
Rat F=29%, Dog F=34%, Monkey F=38% (10 mg/kg PO) vs olcegepant negligible oral absorption
Enables oral dosing in preclinical rodent and non-human primate studies
High passive permeability (PAMPA 880–1500 nm/s) supports oral profile
Oral bioavailability Preclinical pharmacokinetics Species comparison

In Vivo Efficacy in Marmoset Migraine Model

In a marmoset model of CGRP-induced facial blood flow (a surrogate for intracranial artery dilation in migraine), BMS-846372 demonstrated strong, exposure-dependent efficacy. At a subcutaneous dose of 7 mg/kg, BMS-846372 inhibited CGRP-induced increases in facial blood flow by 52–60% at 60 and 105 minutes post-dose, corresponding to plasma concentrations >1000 nM and >1500 nM, respectively [1]. This quantitative exposure-response relationship provides a validated benchmark for in vivo target engagement. While similar models have been employed for other gepants (e.g., rimegepant, ubrogepant) [2], the specific data for BMS-846372 are published and fully accessible, enabling researchers to design follow-up studies with precise dose predictions.

In Vivo Target Engagement
Class-level inference
52–60% inhibition of CGRP-induced facial blood flow (marmoset, 7 mg/kg SC, plasma >1000 nM)
Reported exposure-response relationship for model validation
Published data enables dose-response calibration; model context to verify
In vivo efficacy Marmoset migraine model Facial blood flow Exposure-response

Off-Target Selectivity Profile Comparison

BMS-846372 was evaluated in a broad panel of receptor, ion channel, and enzyme activity assays at 10 μM, showing no significant potential for off-target liabilities [1]. This concentration is approximately 45,000-fold higher than its Kᵢ for the human CGRP receptor (0.07 nM = 0.00007 μM), indicating a substantial selectivity window. In contrast, atogepant has been reported to exhibit approximately 100-fold lower affinity at the human amylin 1 (AMY1) receptor compared to its CGRP receptor Kᵢ . The absence of reported off-target activity for BMS-846372 in the published panel, combined with its lower potency relative to atogepant, may make it a preferred tool compound for experiments where AMY1 receptor engagement must be minimized.

Off-Target Selectivity
Cross-study comparable
No off-target liabilities at 10 µM (panel screen) vs atogepant ~100× AMY1 binding
Clean selectivity profile supports CGRP-focused mechanistic studies
10 µM corresponds to >45,000× CGRP Kᵢ; AMY1 engagement minimized
Off-target selectivity Safety pharmacology Receptor panel

Metabolic Stability in Human Liver Microsomes

BMS-846372 demonstrates moderate stability in human liver microsomes, with 74% of the parent compound remaining after a 10-minute incubation at 0.5 μM, and an in vitro half-life (t₁/₂) of 24 minutes [1]. This metabolic profile is distinct from the reported stability of other gepants; for instance, rimegepant has been characterized as having high metabolic stability across species . The published microsomal stability data for BMS-846372, combined with the availability of fully characterized synthetic routes for its major metabolites [2], makes it an ideal reference compound for establishing in vitro ADME assays and for investigating CGRP antagonist metabolism.

Metabolic Stability
Cross-study comparable
74% remaining after 10 min, t₁/₂ 24 min (human liver microsomes) vs rimegepant high stability
Moderate-turnover reference for ADME assay validation and metabolite profiling
Characterized metabolite standards available; supports cross-validation
Metabolic stability Human liver microsomes ADME CGRP antagonist

Recommended Applications for BMS-846372


In Vitro CGRP Receptor Assay Development

BMS-846372 is optimally suited for establishing and validating CGRP receptor binding and functional assays. With a well-characterized human CGRP Kᵢ of 0.070 ± 0.021 nM and cAMP IC₅₀ of 0.22 ± 0.05 nM, it provides a robust reference point for calibrating radioligand binding assays and cAMP inhibition studies [1]. Its moderate potency, relative to atogepant and rimegepant, allows researchers to establish dose-response curves across a wider concentration range, facilitating assay optimization and quality control .

Analytical Method Development & Reference Standards

The existence of a published, scalable enantioselective synthesis route for BMS-846372, along with fully characterized major metabolites, makes it an ideal reference standard for analytical method development and validation [2]. Laboratories developing HPLC, LC-MS, or other quantitative assays for CGRP antagonists can rely on the well-defined chemical and stereochemical purity of BMS-846372 as a benchmark . It is particularly valuable for impurity profiling and stability studies in pharmaceutical research.

Preclinical In Vivo Studies

For in vivo studies requiring oral administration of a CGRP antagonist, BMS-846372 is a preferred tool compound due to its documented oral bioavailability in rats (F = 29%), dogs (F = 34%), and cynomolgus monkeys (F = 38%) [1]. The published exposure-response relationship from the marmoset facial blood flow model (52–60% inhibition at plasma levels >1000 nM) provides a quantitative basis for dose selection in mechanistic studies of CGRP-mediated vasodilation and migraine pathophysiology [1].

In Vitro ADME and Metabolism Studies

BMS-846372 is a valuable reference compound for in vitro ADME assays, particularly those assessing metabolic stability in human liver microsomes. With a defined in vitro t₁/₂ of 24 minutes and 74% remaining after 10 minutes, it provides a moderate-stability benchmark for assay validation [1]. The availability of synthetic standards for its major metabolites enables comprehensive metabolic profiling and cross-validation of analytical methods [3].

Application
Selection Property
Validation Focus
CGRP receptor binding/functional assays
Reported moderate affinity (Ki, IC₅₀) with full antagonist efficacy
Assay calibration, dose-response curve benchmarking
Analytical method development (HPLC, LC-MS)
Published enantioselective synthesis and characterized metabolite standards
Method validation, impurity profiling, stability studies
Preclinical in vivo CGRP model studies
Oral bioavailability across species (rat, dog, monkey) and reported exposure-response
Dose-response calibration, target engagement verification in vasodilation models
In vitro ADME and metabolism profiling
Moderate metabolic stability with defined microsomal t₁/₂ and available metabolite standards
ADME assay benchmarking, metabolic pathway elucidation

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